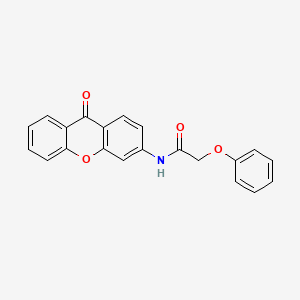

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(9-oxoxanthen-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTBEKYOBUXUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the xanthone core: The xanthone core can be synthesized through the condensation of appropriate benzophenone derivatives with salicylic acid under acidic conditions.

Introduction of the phenoxyacetamide group: The phenoxyacetamide moiety can be introduced via nucleophilic substitution reactions. This involves reacting the xanthone derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Phenoxyacetyl chloride in the presence of triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Reduced xanthone derivatives.

Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting the DNA replication process and leading to cell cycle arrest and apoptosis . Additionally, it can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the cellular response to oxidative stress and inflammation .

Comparison with Similar Compounds

Key Observations :

- Substituents: The phenoxy group in the target compound may enhance π-π stacking interactions in biological targets, whereas hydroxylated derivatives (e.g., 37a, 39) improve solubility but reduce lipophilicity .

- Stereochemistry : Chiral derivatives like (37a) and (39) achieve >99% enantiomeric purity via chiral chromatography, critical for activity .

Pharmacological and Physicochemical Properties

Key Observations :

- Activity: Chiral derivatives (e.g., 37a, 39) demonstrate tumor growth inhibition, likely due to stereospecific interactions with cellular targets . The target compound’s phenoxy group may confer distinct binding kinetics compared to hydroxylated analogs.

- Lipophilicity : Higher LogP values (e.g., compound 39) correlate with increased membrane permeability but may reduce aqueous solubility.

Q & A

Q. What are the established synthetic routes for N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide?

- Methodological Answer : The compound is synthesized via a multi-step approach:

- Step 1 : Formation of the xanthene core through condensation of resorcinol derivatives (e.g., with phthalic anhydride under acidic conditions) .

- Step 2 : Functionalization of the xanthene scaffold via coupling reactions. For example, acetamide groups are introduced using acetic anhydride or acyl chlorides under reflux with amines .

- Step 3 : Final coupling of phenoxyacetamide groups using nucleophilic substitution or amidation reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .

- Key Considerations : Reaction temperature (typically 80–100°C), solvent selection (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are used to characterize This compound and its intermediates?

- Methodological Answer :

- X-ray Crystallography : SHELXL/SHELXS software for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic proton signals at δ 6.8–8.2 ppm) .

- HPLC/UPLC : Chiral columns (e.g., (S,S)-Whelk-O1) with mobile phases like ACN/MeOH (50:50) to assess enantiomeric purity (>99% e.e. in some derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How are impurities or by-products identified during synthesis?

- Methodological Answer :

- HPLC-MS : Detects side products like halogenated derivatives (from electrophilic substitution) or incomplete coupling intermediates .

- TLC Monitoring : Silica-gel plates with UV visualization to track reaction progress and isolate impurities .

- Recrystallization : Solvent mixtures (e.g., ethanol/water) to remove polar by-products, followed by melting-point analysis to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields (≥80%) are achieved in DMF at 90°C with 1.2 eq. of acyl chloride .

- Flow Chemistry : Continuous reactors to enhance mixing and reduce side reactions (e.g., dimerization of xanthene intermediates) .

- Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., amidation) from hours to minutes, minimizing thermal degradation .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .

- Orthogonal Validation : Confirm results with complementary methods (e.g., apoptosis assays via flow cytometry or caspase-3 activation) .

- Structural-Activity Relationship (SAR) Studies : Compare activity across derivatives (e.g., fluorinated vs. chlorinated analogs) to isolate critical functional groups .

Q. What computational methods are employed to study the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs) using crystal structures from the PDB .

- DFT Calculations : Gaussian 09 to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., oxidation of the xanthene core) .

- MD Simulations : GROMACS to simulate ligand-protein interactions over 100+ ns trajectories, identifying stable binding conformations .

Q. How can researchers evaluate the compound’s photophysical properties for applications in fluorescence-based assays?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure emission spectra (λem ~450–550 nm for xanthene derivatives) and quantum yields using integrating spheres .

- Solvatochromism Studies : Assess solvent-dependent shifts in λmax to determine polarity sensitivity (e.g., in DMSO vs. water) .

- Time-Resolved Fluorescence : Picosecond lasers to analyze excited-state lifetimes, critical for imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.